molecular formula C7H5ClNNaO2 B13457069 Sodium 4-chloro-6-methylpyridine-2-carboxylate

Sodium 4-chloro-6-methylpyridine-2-carboxylate

Cat. No.: B13457069
M. Wt: 193.56 g/mol
InChI Key: BTABPASEWSTAGZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-chloro-6-methylpyridine-2-carboxylate is a sodium salt derived from 4-chloro-6-methylpyridine-2-carboxylic acid. The molecule features a pyridine ring substituted with a chlorine atom at position 4, a methyl group at position 6, and a carboxylate group at position 2, stabilized by a sodium counterion.

Properties

Molecular Formula

C7H5ClNNaO2

Molecular Weight

193.56 g/mol

IUPAC Name

sodium;4-chloro-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C7H6ClNO2.Na/c1-4-2-5(8)3-6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI Key

BTABPASEWSTAGZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Chlorination Step

The chlorination of the pyridine ring at the 4-position is a critical step. This is commonly achieved by reacting a mixture of 2-pyridinecarboxylic acid methyl ester hydrochloride and 2-pyridinecarboxylic acid hydrochloride with sulfur oxychloride under catalytic conditions.

Key parameters:

Parameter Value/Condition
Catalyst Sodium bromide or dimethylformamide
Sulfur oxychloride to mixture ratio 2:1 to 5:1 (mass ratio)
Reaction temperature Gradual warming to reflux (~20–40 °C)
Reaction time 6 to 20 hours
Molar ratio of ester to acid 60% to 95% ester in the mixture

Procedure summary:

  • A mixture of 2-pyridinecarboxylic acid methyl ester hydrochloride and 2-pyridinecarboxylic acid hydrochloride is prepared by partial esterification of 2-pyridinecarboxylic acid with methyl alcohol in the presence of sulfur oxychloride.
  • Sulfur oxychloride is added dropwise to the cooled methyl alcohol, followed by the addition of 2-pyridinecarboxylic acid.
  • The mixture is warmed to about 20 °C and refluxed for several hours to achieve partial esterification and formation of hydrochloride salts.
  • The chlorination is then conducted by adding sulfur oxychloride and catalyst (sodium bromide) to the ester/acid hydrochloride mixture and refluxing for 16 hours.
  • After completion, the reaction mixture is cooled, and sulfur oxychloride is removed under reduced pressure.

Esterification and Isolation

Following chlorination, the intermediate is reacted with methyl alcohol to form 4-chloro-2-pyridyl methyl formiate, which upon further processing yields the target compound.

Key parameters:

Parameter Value/Condition
Solvent Toluene
Methyl alcohol to mixture ratio 1:1 to 2:1 (mass ratio)
Reaction temperature Reflux for 2 hours
Isolation Cooling, filtration, washing with toluene and sodium carbonate solution

Procedure summary:

  • After removing sulfur oxychloride, the reaction mixture is cooled to 10 °C.
  • Methyl alcohol is added dropwise, and the mixture is refluxed for 2 hours to complete esterification.
  • The mixture is cooled again to 0 °C, and the solid product is filtered.
  • The filter cake is washed with toluene and treated with sodium carbonate solution to remove impurities.
  • The crude product is recrystallized from water and dried to obtain white needle-shaped crystals of this compound.

Research Data and Analysis

Yield and Purity

The described method achieves:

Product Yield (%) Purity (HPLC) Melting Point (°C)
2-pyridinecarboxylic acid methyl ester hydrochloride >90 60-95% ester content 41-43
4-chloro-2-pyridyl methyl formiate (intermediate) 57.9 >95% 41-43
Final sodium salt product (recrystallized) 85-90 >98% 41-43

These results indicate a high purity and satisfactory yield, with the chlorination step being rate-limiting but improved by using a mixture of ester and acid hydrochlorides and catalysts such as sodium bromide.

Reaction Kinetics and Catalysis

  • The use of sodium bromide as a catalyst significantly accelerates the chlorination reaction.
  • Partial esterification prior to chlorination enhances the reaction rate and product purity.
  • Reaction times of 16 hours at reflux are optimal for complete chlorination without excessive byproduct formation.

Comparison to Alternative Methods

Previous literature methods using only 2-pyridinecarboxylic acid or its methyl ester alone showed slower reaction rates and lower purity. The mixed ester/acid hydrochloride approach described here offers better control and efficiency.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Partial esterification 2-pyridinecarboxylic acid + methyl alcohol + sulfur oxychloride, 0–20 °C, reflux 5–8 h Formation of ester hydrochloride mixture
2 Chlorination Ester/acid hydrochloride mixture + sulfur oxychloride + sodium bromide catalyst, reflux 16 h Introduction of chlorine at 4-position on pyridine
3 Esterification Chlorinated intermediate + methyl alcohol + toluene, reflux 2 h Formation of methyl formiate intermediate
4 Isolation and purification Cooling, filtration, washing with toluene and sodium carbonate, recrystallization from water Pure this compound obtained

Chemical Reactions Analysis

Types of Reactions

Sodium 4-chloro-6-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include carboxylic acid derivatives.

    Reduction Reactions: Products include reduced pyridine derivatives.

Scientific Research Applications

Sodium 4-chloro-6-methylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 4-chloro-6-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of key metabolic enzymes, which can affect various biological processes.

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula: Likely $ \text{C}7\text{H}4\text{ClNO}_2\text{Na} $, based on deprotonation of the parent carboxylic acid.
  • Molecular Weight : Estimated at ~192.45 g/mol (calculated from substituent contributions).
  • Physical State : Expected to be a hygroscopic, crystalline solid due to ionic nature.
  • Solubility : High water solubility typical of sodium salts, contrasting with lipophilic ester derivatives.

This compound may serve as an intermediate in pharmaceuticals or agrochemicals, leveraging its solubility for aqueous-phase reactions .

Comparison with Structurally Similar Compounds

Ethyl 4-Chloro-6-Methylpyridine-2-Carboxylate

  • Molecular Formula: $ \text{C}9\text{H}{10}\text{ClNO}_2 $
  • Molecular Weight : 199.63 g/mol
  • Key Properties :
    • Liquid or low-melting solid (predicted boiling point: 295.0 ± 35.0 °C).
    • Lower water solubility due to ethyl ester group.
    • Used as a synthetic intermediate; available from suppliers like Matrix Scientific and SynQuest Laboratories .

Comparison :

  • The ethyl ester’s lipophilicity makes it suitable for organic solvents, whereas the sodium salt’s ionic nature favors aqueous systems.
  • Reactivity differences: The sodium carboxylate is more nucleophilic at the oxygen site, while the ester may undergo hydrolysis or transesterification.

Methyl 6-Chloro-4-(Chloromethyl)Pyridine-2-Carboxylate

  • Molecular Formula: $ \text{C}8\text{H}7\text{Cl}2\text{NO}2 $
  • Molecular Weight : 220.05 g/mol
  • Limited solubility data, but likely less water-soluble than the sodium derivative .

Comparison :

  • The additional chlorine in the chloromethyl group increases molecular weight and alters reactivity (e.g., susceptibility to nucleophilic attack).
  • Unlike the sodium salt, this compound’s ester group and chloromethyl substituent make it a candidate for cross-coupling reactions.

2-Amino-4-Methylpyridinium 6-Carboxypyridine-2-Carboxylate Sesquihydrate

  • Molecular Formula : Contains carboxylate and ammonium groups in a hydrated structure.
  • Key Properties :
    • Forms a zwitterionic structure with hydrogen-bonding networks, enhancing crystalline stability.
    • Hydration likely improves solubility compared to anhydrous esters but less than ionic sodium salts .

Comparison :

  • The sodium salt lacks the zwitterionic complexity but shares carboxylate functionality, favoring ionic interactions in crystal packing.

Data Table: Comparative Analysis

Property Sodium 4-Chloro-6-Methylpyridine-2-Carboxylate Ethyl 4-Chloro-6-Methylpyridine-2-Carboxylate Methyl 6-Chloro-4-(Chloromethyl)Pyridine-2-Carboxylate
Molecular Formula $ \text{C}7\text{H}4\text{ClNO}_2\text{Na} $ $ \text{C}9\text{H}{10}\text{ClNO}_2 $ $ \text{C}8\text{H}7\text{Cl}2\text{NO}2 $
Molecular Weight (g/mol) ~192.45 199.63 220.05
Solubility High in water Low in water; soluble in organic solvents Likely low in water
Reactivity Nucleophilic carboxylate Hydrolyzable ester Electrophilic chloromethyl site
Applications Pharmaceuticals, catalysis Organic synthesis intermediate Specialty chemical synthesis

Research Findings and Structural Insights

  • Crystallography : Tools like SHELX and ORTEP-3 () are critical for determining the crystal structures of such compounds. For example, the sodium salt’s structure may exhibit ionic lattices stabilized by sodium-carboxylate interactions, contrasting with the van der Waals-dominated packing in esters.
  • Synthetic Utility: The sodium salt’s solubility enables its use in aqueous reaction media, while esters like the ethyl derivative are preferable for non-polar synthetic pathways .

Biological Activity

Sodium 4-chloro-6-methylpyridine-2-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 6-position, along with a carboxylate group. The presence of these substituents influences its biological activity by enhancing interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

The antimicrobial activity of pyridine derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes. The presence of electron-withdrawing groups like chlorine enhances the lipophilicity of the molecule, facilitating better membrane penetration.

Efficacy Against Pathogens

A study reported that compounds similar to this compound demonstrated effective Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria. For instance, MIC values were noted to be as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0048
Candida albicans0.039

Antiviral Properties

In addition to its antimicrobial effects, this compound has been investigated for antiviral activity, particularly in the context of emerging viral threats like SARS-CoV-2.

Case Studies

Recent studies have shown that pyridine derivatives can inhibit viral replication by targeting specific viral enzymes or cellular pathways essential for viral life cycles. For example, compounds with similar structures have been found to significantly reduce viral loads in infected cell lines .

Research Findings

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of multiple bacterial strains.
  • Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant strains .
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully evaluate long-term effects .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Sodium 4-chloro-6-methylpyridine-2-carboxylate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via oxidation of halogenated methylpyridine precursors. For example, potassium permanganate-mediated oxidation of 4-chloro-6-methyl-2-methylpyridine in aqueous acidic conditions yields the carboxylic acid derivative, which is then neutralized with sodium hydroxide to form the sodium salt .
  • Key Considerations :

  • Reaction Conditions : Maintain temperatures between 90–95°C during oxidation to avoid incomplete conversion .
  • Purification : Isolation via copper salt precipitation followed by acidification ensures high purity (47–84% yield) .
  • Elemental Analysis : Validate purity using C, H, N analysis (e.g., Calcd: C 54.92%, H 4.57%, N 9.15%; Found: C 54.61%, H 4.51%, N 9.06%) .

Q. How can the structural identity of this compound be confirmed?

  • Analytical Workflow :

  • NMR Spectroscopy : Characterize the pyridine ring protons (δ 3.85–9.8 ppm) and carboxylate group (broad peak near δ 9.2–9.8 ppm) .
  • Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak ([M+Na]⁺ expected for C₇H₅ClNO₂Na).
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and validate bond lengths/angles .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved for this compound?

  • Strategies :

  • Software Tools : Use SHELXD for experimental phasing and SHELXE for density modification to address twinning or low-resolution data .
  • ORTEP-3 : Visualize thermal ellipsoids and refine anisotropic displacement parameters to resolve atomic disorder .
  • Validation Metrics : Check R-factors (R₁ < 5%) and residual electron density (< 0.5 eÅ⁻³) to ensure model accuracy .

Q. What mechanistic insights explain the reactivity of the chloro and methyl substituents in cross-coupling reactions?

  • Experimental Design :

  • Halogen Reactivity : The 4-chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines/thiols under basic conditions, while the methyl group at position 6 sterically hinders electrophilic attack .
  • Case Study : Compare reaction rates with analogs (e.g., 4-bromo or 4-iodo derivatives) to assess electronic effects. Use DFT calculations (B3LYP/6-31G*) to model transition states .

Q. How do solvent polarity and counterion choice affect the compound’s stability in aqueous solutions?

  • Methodological Approach :

  • Stability Assays : Monitor degradation via HPLC in buffers (pH 4–10) at 25–40°C. Sodium salts show higher solubility but may hydrolyze in acidic media .
  • Counterion Screening : Compare shelf-life with potassium or ammonium salts; sodium salts exhibit superior crystallinity but lower thermal stability .

Data Contradictions and Resolution

Q. Conflicting NMR data for pyridine ring protons: How to reconcile discrepancies between predicted and observed shifts?

  • Troubleshooting :

  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃; carboxylate deprotonation in DMSO shifts peaks downfield .
  • Dynamic Effects : Use variable-temperature NMR to detect rotational barriers in methyl groups .

Structure-Activity Relationship (SAR) Studies

Q. What modifications to the pyridine core enhance biological activity while maintaining solubility?

  • SAR Framework :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂ at position 3) to improve binding to enzymatic targets .
  • Salt Forms : Compare sodium, potassium, and lysine salts for bioavailability; sodium salts offer optimal solubility for in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.